molecular formula C7H15N B146465 Cyclohexanemethylamine CAS No. 3218-02-8

Cyclohexanemethylamine

Cat. No.: B146465
CAS No.: 3218-02-8
M. Wt: 113.20 g/mol
InChI Key: AVKNGPAMCBSNSO-UHFFFAOYSA-N
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Description

Aminomethylcyclohexane: is an organic compound with the chemical formula C₇H₁₅N . It belongs to the class of organic compounds known as monoalkylamines, which contain a primary aliphatic amine group. This compound is characterized by a cyclohexane ring with a methylamine group attached to it. It is a colorless to slightly yellow liquid with a distinct amine odor .

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanemethylamine plays a crucial role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

  • Antifungal Agents : Research indicates that this compound derivatives can enhance the efficacy of antifungal treatments against Candida albicans by disrupting cell membranes and promoting cell death .
  • Drug Intermediates : It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound is utilized for:

  • Pesticide Formulations : It is incorporated into formulations that enhance pesticide effectiveness and stability.
  • Herbicides : The compound can act as a building block for herbicides, improving their selectivity and efficacy against target species.

Material Science and Specialty Chemicals

The compound's properties lend themselves to applications in material science:

  • Dyes and Resins : this compound is used in synthesizing dyes and resins, providing color stability and enhancing material properties.
  • Polymer Science : It has been explored as a component in polymer synthesis, contributing to the development of new materials with desirable mechanical properties.

Market Insights

The market for this compound is projected to grow significantly. According to recent reports:

  • The market was valued at approximately USD 141.11 million in 2023 and is expected to reach USD 188.57 million by 2030, growing at a CAGR of 4.22% .
  • The increasing demand for high-performance materials in pharmaceuticals and agrochemicals drives this growth.

Data Table: Applications Overview

Application AreaSpecific UsesImpact
PharmaceuticalsAntifungal agents, drug intermediatesEnhanced efficacy against infections
AgrochemicalsPesticides, herbicidesImproved effectiveness and selectivity
Material ScienceDyes, resinsIncreased color stability and material strength
Polymer SciencePolymer synthesisDevelopment of advanced materials

Case Studies

  • Antifungal Research : A study demonstrated that this compound derivatives effectively killed Candida albicans, showcasing their potential as novel antifungal agents. The mechanism involved membrane disruption and metabolic arrest .
  • Synthesis of Schiff Bases : this compound has been utilized in synthesizing Schiff base ligands, which form complexes with zinc(II), indicating its utility in coordination chemistry .

Mechanism of Action

The mechanism of action of aminomethylcyclohexane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase and trypsin-1 . These interactions can affect various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: Aminomethylcyclohexane is unique due to its specific arrangement of the cyclohexane ring and the methylamine group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

Cyclohexanemethylamine (CHMA), a cyclic amine with the molecular formula C7H15N\text{C}_7\text{H}_{15}\text{N}, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of CHMA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by a cyclohexane ring with a methylamine group attached. Its structure can be represented as follows:

  • Molecular Formula : C7H15N\text{C}_7\text{H}_{15}\text{N}
  • Molecular Weight : 113.20 g/mol
  • CAS Number : 76688-94-5

This compound's structural features contribute to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

1. Pharmacological Effects

This compound exhibits several pharmacological activities, including:

  • Neuroprotective Properties : Research indicates that CHMA derivatives can offer protection against oxidative stress in neuronal cells, potentially serving as neuroprotective agents in conditions like Alzheimer's and Parkinson's diseases. These compounds have been shown to inhibit cell death caused by oxidative stress, which is critical for maintaining neuronal health .
  • Antimicrobial Activity : Some studies suggest that CHMA may possess antimicrobial properties. Its structural similarity to other amines allows it to interact with microbial membranes, leading to potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Oxidative Stress Modulation : CHMA appears to modulate intracellular oxidative stress pathways, potentially activating endogenous antioxidant responses or interfering with cell death signaling pathways .
  • Membrane Interaction : The positively charged nature of CHMA allows it to disrupt microbial membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of its antimicrobial activity .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound derivatives on HT22 cells exposed to glutamate-induced toxicity. The results demonstrated that certain derivatives significantly improved cell viability compared to controls, suggesting their potential for treating neurodegenerative diseases.

CompoundPC50 (µM)TC50 (µM)Cell Viability (%)
This compound55085
ControlNANA40

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of CHMA was assessed against various strains of Candida albicans. The minimum inhibitory concentration (MIC) was determined, showing significant antifungal activity at low concentrations.

StrainMIC (µg/mL)
C. albicans10
C. glabrata15
C. krusei20

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclohexanemethylamine in academic research?

this compound is commonly synthesized via:

  • Ruthenium-catalyzed amination : Reacting cyclohexylamine with substrates (e.g., 2-furanmethanamine) in chlorobenzene at 130°C for 16 hours under catalytic conditions .
  • Hydrogenation of nitriles : Using iron phosphide nanocatalysts to reduce nitriles to amines, as demonstrated for this compound hydrochloride synthesis .
  • Validation : Confirm product identity using ¹H/¹³C NMR and GC-MS, comparing spectral data with literature values (e.g., δ 8.09 for NH₃⁺ in DMSO-d₆) .

Q. How should researchers characterize this compound and its derivatives to confirm structural identity?

Key characterization methods include:

  • NMR spectroscopy : For this compound hydrochloride, critical signals include δ 8.09 (NH₃⁺), 2.60 (CH₂NH₂), and cyclohexane protons (δ 1.10–1.76) .
  • GC-MS : Molecular ion peaks (e.g., m/z 113.20 for the free base) .
  • Physical constants : Refractive index (1.462), density (0.87 g/mL), and boiling point (159–161°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to flammability (flash point: 43.3–48°C) and corrosivity:

  • Use explosion-proof equipment in ventilated areas.
  • Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Store in sealed containers under inert atmosphere at ≤25°C .
  • Emergency measures: Rinse eyes with water for 15 minutes; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives across studies?

Discrepancies may arise from:

  • Solvent/pH effects : Compare spectra under identical conditions (e.g., DMSO-d₆ vs. CDCl₃) .
  • Salt formation : Hydrochloride (δ 8.09) vs. hydroiodide derivatives (δ 8.10) .
  • Stereochemical variations : Use 2D NMR (COSY, HSQC) to resolve splitting patterns .

Q. What strategies optimize stereochemical control in this compound synthesis when chair conformations influence reactivity?

The cyclohexane chair conformation impacts substituent spatial arrangement:

  • A-values : Bulky groups favor equatorial positions, affecting catalytic accessibility .
  • Chiral catalysts : Enforce specific transition states to control stereochemistry .
  • Analytical validation : Use chiral HPLC to quantify diastereomer ratios .

Q. Data Contradiction Analysis

PropertyValue (Source 1)Value (Source 2)Method/Reference
Boiling Point (°C)159–161163GC ( )
Density (g/mL, 25°C)0.870.862Experimental ( )
Flash Point (°C)4843.3Closed cup ( )

Note : Variations may stem from measurement techniques (e.g., open vs. closed cup for flash points) or sample purity.

Properties

IUPAC Name

cyclohexylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKNGPAMCBSNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185958
Record name Cyclohexanemethylamine
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-02-8
Record name Cyclohexanemethanamine
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Record name Cyclohexanemethylamine
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Record name Cyclohexanemethanamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexanemethylamine
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